3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclobutyl]pentan-3-ol |
InChI |
InChI=1S/C10H21NO/c1-3-10(12,4-2)9(8-11)6-5-7-9/h12H,3-8,11H2,1-2H3 |
InChI Key |
GMVXSYYAKIKKNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1(CCC1)CN)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 3 1 Aminomethyl Cyclobutyl Pentan 3 Ol
Retrosynthetic Analysis of 3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available, or easily synthesized precursors.
Disconnection Strategies for the Carbon-Carbon Bonds
The most logical C-C bond disconnections for this compound involve the bonds connected to the tertiary alcohol carbon. This approach simplifies the molecule into a cyclobutyl ketone precursor and an organometallic reagent. libretexts.org Specifically, the bond between the cyclobutane (B1203170) ring and the pentanol (B124592) group can be disconnected, as can the bonds within the pentanol moiety itself.
A primary retrosynthetic disconnection involves breaking the bond between the carbonyl carbon of a ketone and the alpha-carbon of the two ethyl groups of the pentanol. This leads to a key intermediate, a 1-(aminomethyl)cyclobutyl ketone, and an ethyl-based nucleophile, such as ethylmagnesium bromide (a Grignard reagent). organic-chemistry.orglibretexts.orgchemguide.co.uk This disconnection is based on the well-established Grignard reaction, a powerful tool for forming carbon-carbon bonds and synthesizing alcohols. pearson.commasterorganicchemistry.commasterorganicchemistry.com
Another strategic disconnection is at the aminomethyl group, which can be retrosynthetically derived from a nitrile or an aldehyde functional group on the cyclobutane ring. This simplifies the target to a 1-(cyanocyclobutyl)pentan-3-ol or a 1-(formylcyclobutyl)pentan-3-ol.
Approaches to the Tertiary Alcohol and Aminomethyl Functionalities
The tertiary alcohol is a prime candidate for a disconnection based on nucleophilic addition to a carbonyl group. libretexts.org The retrosynthetic precursor to the tertiary alcohol in this compound would be a cyclobutyl ketone. The two identical ethyl groups suggest the use of an ethyl nucleophile, such as ethylmagnesium bromide or ethyllithium, reacting with the ketone. chemguide.co.uk
The aminomethyl group (-CH₂NH₂) can be introduced through various synthetic transformations. A common strategy is the reduction of a nitrile group (-CN). Therefore, a plausible precursor is a cyclobutane with a nitrile group at the quaternary center. This nitrile can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Alternatively, the aminomethyl group could be formed from a carboxylic acid or ester via conversion to an amide, followed by reduction. Another approach is the reductive amination of an aldehyde.
Targeted Synthesis of the Cyclobutyl Core
The cyclobutane ring is a strained four-membered carbocycle, and its synthesis requires specific strategies. nih.gov Cyclobutanes are valuable motifs in medicinal chemistry due to their unique conformational properties. ru.nlnih.gov
[2+2] Cycloaddition Approaches for Cyclobutane Formation
The [2+2] cycloaddition is a powerful and widely used method for constructing cyclobutane rings. baranlab.orgnih.gov This reaction typically involves the photochemical or thermal reaction of two alkene components to form a four-membered ring. acs.org The reaction can be an intermolecular or intramolecular process. nih.gov
For the synthesis of a precursor to this compound, a potential [2+2] cycloaddition could involve the reaction of an allene (B1206475) with an alkene. For instance, a substituted allenoate can react with a terminal alkene in the presence of a Lewis acid to yield a 1,3-substituted cyclobutane. organic-chemistry.orgnih.gov Visible-light-mediated organophotocatalysis has also been employed for the [2+2] cycloaddition of electron-deficient styrenes. nih.gov
A plausible synthetic route could start with a [2+2] photocycloaddition of an appropriately substituted alkene and a ketene (B1206846) acetal (B89532) to generate a cyclobutane with the necessary functional handles for further elaboration into the target molecule. The regioselectivity and stereoselectivity of the cycloaddition are crucial considerations in this approach. researchgate.net
| [2+2] Cycloaddition Method | Reactants | Conditions | Key Features |
| Photochemical Cycloaddition | Two alkene molecules | UV light, often with a sensitizer | Forms a 1,4-diradical intermediate. baranlab.org |
| Thermal Cycloaddition | Ketene and an alkene | Heat | Often proceeds with high stereospecificity. |
| Lewis Acid Catalyzed Cycloaddition | Allenoate and a terminal alkene | Lewis acid (e.g., EtAlCl₂) | Provides access to 1,3-substituted cyclobutanes. organic-chemistry.org |
| Visible-Light Photocatalysis | Electron-deficient styrenes | Organic cyanoarene photocatalyst | Milder conditions compared to UV irradiation. nih.gov |
Ring Expansion/Contraction Strategies Involving Cyclobutanes
Ring expansion and contraction reactions offer alternative pathways to cyclobutane derivatives. nih.gov
Ring Expansion: A common ring expansion strategy involves the rearrangement of cyclopropylcarbinyl systems. For example, a Rh(II)-catalyzed ring expansion of cyclopropyl (B3062369) N-tosylhydrazones can produce 1-substituted cyclobutenes, which can then be further functionalized. organic-chemistry.org Another approach is the Lewis acid-catalyzed ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes to form bicyclic systems containing a cyclobutane ring. nih.gov The driving force for these reactions is often the relief of ring strain in the starting material and the formation of a more stable carbocation intermediate. echemi.comstackexchange.com
Ring Contraction: The Favorskii rearrangement is a well-known method for the ring contraction of cyclic α-halo ketones. organic-chemistry.orgwikipedia.org For instance, a substituted α-chlorocyclopentanone can undergo a Favorskii rearrangement in the presence of a base to yield a cyclobutanecarboxylic acid derivative. adichemistry.com This method could be adapted to synthesize a cyclobutane core with a carboxylic acid handle, which can then be converted to the aminomethyl group. The quasi-Favorskii rearrangement is a related transformation that can also be used to form cyclobutane motifs. researchgate.net
| Rearrangement Strategy | Starting Material | Key Reagent/Catalyst | Product Type |
| Ring Expansion | Cyclopropyl N-tosylhydrazone | Rh(II) catalyst | 1-Substituted cyclobutene (B1205218) organic-chemistry.org |
| Ring Expansion | Alkylidenecyclopropane acylsilane | Lewis acid | Bicyclic α-silyl ketone nih.gov |
| Ring Contraction (Favorskii) | α-Halocyclopentanone | Base (e.g., alkoxide) | Cyclobutanecarboxylic acid derivative adichemistry.com |
Synthesis of Substituted Cyclobutanol (B46151) Precursors
The synthesis of substituted cyclobutanol precursors provides a direct route to functionalized cyclobutanes. ru.nl A library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols has been synthesized via a hyperbaric [2+2] cycloaddition reaction. researchgate.net Another approach involves a formal [3+1]-cycloaddition using 1,1-diborylalkanes and epihalohydrins to synthesize 3-borylated cyclobutanols, which contain versatile synthetic handles for further elaboration. nih.gov
The synthesis of functionalized cyclobutene analogues can also serve as a gateway to substituted cyclobutanes. For example, 1,3-cyclobutanediol can be converted to various thioether derivatives, which can then be further modified. mdpi.com These substituted cyclobutanols or their derivatives can then be oxidized to the corresponding cyclobutanones, which are key intermediates in the proposed synthesis of this compound.
Introduction of the Aminomethyl Group
The incorporation of the aminomethyl (-CH₂NH₂) group onto the cyclobutyl scaffold is a critical transformation in the synthesis of this compound. Several classical and modern synthetic methods can be employed to achieve this, each with its own set of advantages and limitations.
Reductive Amination Strategies
Reductive amination is a widely utilized and efficient method for the formation of amines from carbonyl compounds. unive.it This process typically involves the reaction of an aldehyde or ketone with ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the corresponding amine.
In a plausible synthetic route to this compound, a key intermediate would be 3-(1-formylcyclobutyl)pentan-3-ol. This aldehyde can be reacted with ammonia to form the transient imine, which is then reduced using a suitable reducing agent. A variety of reducing agents can be employed, each offering different levels of reactivity and selectivity.
Common Reducing Agents for Reductive Amination
| Reducing Agent | Characteristics |
|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | A mild and selective reducing agent. |
| Sodium cyanoborohydride (NaBH₃CN) | Selective for the reduction of imines in the presence of carbonyls. |
| Sodium triacetoxyborohydride (B8407120) (STAB) | A mild and effective reagent, often used for reductive aminations. |
Formation of the imine from 3-(1-formylcyclobutyl)pentan-3-ol and ammonia.
In situ reduction of the imine to yield this compound.
Recent advancements have focused on developing more sustainable and efficient protocols, such as the use of recyclable catalysts. unive.it
Gabriel Amine Synthesis and Related Methodologies for Aminomethyl Introduction
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation often seen in direct alkylation with ammonia. masterorganicchemistry.com This method involves the use of potassium phthalimide (B116566) as an ammonia surrogate. masterorganicchemistry.comchemrxiv.org
For the synthesis of this compound, a suitable precursor would be 3-(1-(halomethyl)cyclobutyl)pentan-3-ol (where halo = Cl, Br, I). This substrate would undergo nucleophilic substitution with potassium phthalimide to form an N-alkylphthalimide intermediate. chemrxiv.org Subsequent cleavage of the phthalimide group, typically with hydrazine, liberates the desired primary amine. masterorganicchemistry.comchemrxiv.orgchemrxiv.orgresearchgate.net
Steps in the Gabriel Synthesis
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1. Alkylation | Potassium phthalimide | N-(cyclobutylmethyl)phthalimide derivative |
While traditionally used for primary alkyl halides, the Gabriel synthesis has been adapted for more complex substrates. chemrxiv.org
Nucleophilic Substitution Approaches for Aminomethyl Introduction
Direct nucleophilic substitution on a suitable precursor is another viable route for introducing the aminomethyl group. This approach would involve a substrate such as 3-(1-(hydroxymethyl)cyclobutyl)pentan-3-ol, which can be converted into a derivative with a better leaving group, such as a tosylate or mesylate.
The hydroxyl group of the precursor is a poor leaving group. Therefore, it must be activated, for instance, by conversion to a sulfonate ester (e.g., tosylate). This enhances the electrophilicity of the carbon, making it susceptible to nucleophilic attack by an ammonia equivalent.
Reaction Pathway:
Activation of the primary alcohol (e.g., 3-(1-(hydroxymethyl)cyclobutyl)pentan-3-ol) with tosyl chloride in the presence of a base like pyridine (B92270).
Displacement of the tosylate group with an amine nucleophile, such as ammonia or a protected form like sodium azide (B81097) followed by reduction.
Formation of the Tertiary Alcohol Moiety
The construction of the tertiary alcohol is a pivotal step that establishes the core structure of the target molecule. This typically involves the formation of a carbon-carbon bond at a carbonyl carbon.
Grignard or Organolithium Additions to Ketones/Esters
The addition of organometallic reagents, such as Grignard or organolithium reagents, to carbonyl compounds is a cornerstone of alcohol synthesis. chegg.comdalalinstitute.commasterorganicchemistry.comyoutube.com To form the tertiary alcohol in this compound, a retrosynthetic analysis suggests two primary disconnection strategies involving a ketone precursor.
Retrosynthetic Strategies
| Precursor | Organometallic Reagent |
|---|---|
| 1-(1-(Aminomethyl)cyclobutyl)propan-1-one (or a protected derivative) | Ethylmagnesium bromide or Ethyllithium |
The first strategy, involving the addition of an ethyl nucleophile to a cyclobutyl ketone, is often more practical. The amine functionality in the ketone precursor would likely need to be protected (e.g., as a phthalimide or a carbamate) to prevent it from reacting with the organometallic reagent. The addition of two equivalents of the organometallic reagent to an ester precursor, such as methyl 1-(aminomethyl)cyclobutane-1-carboxylate, is also a viable method. pearson.com
The reaction proceeds via nucleophilic addition to the carbonyl carbon, forming a magnesium or lithium alkoxide intermediate, which is then protonated upon acidic workup to yield the tertiary alcohol. masterorganicchemistry.comyoutube.com Organolithium reagents are generally more reactive than their Grignard counterparts. dalalinstitute.com
Other Carbon-Carbon Bond Forming Reactions at Tertiary Centers
Beyond organometallic additions, other carbon-carbon bond-forming reactions can be considered for the synthesis of tertiary alcohols, although they may be less direct for this specific target. The development of novel methods for carbon-carbon bond formation is an active area of research in organic chemistry. organic-chemistry.orgdtu.dk
For instance, reactions involving organozinc or other less reactive organometallic species could offer different selectivity profiles. Additionally, multi-step sequences involving aldol-type condensations followed by further functional group manipulations could potentially lead to the desired tertiary alcohol structure, though this would likely be a more lengthy and less convergent approach.
Stereoselective and Diastereoselective Synthesis of this compound
The asymmetric synthesis of this compound requires precise control over the formation of its stereocenters. Methodologies for achieving this include the strategic construction of the chiral tertiary alcohol and the substituted cyclobutane ring, often employing asymmetric catalysis and diastereoselective cyclizations.
Control of Stereocenters in Tertiary Alcohols and Cyclobutyl Rings
The construction of the chiral tertiary alcohol and the quaternary stereocenter on the cyclobutyl ring are significant synthetic hurdles. researchgate.netnih.gov The synthesis of chiral tertiary alcohols can be approached through methods like the stereoselective addition of organometallic reagents to a ketone precursor. Conversely, the construction of the highly strained and substituted cyclobutane ring often involves photochemical processes or transition-metal-catalyzed [2+2] cycloadditions. acs.orgresearchgate.net
A potential strategy for controlling the stereocenter of the tertiary alcohol involves the asymmetric nucleophilic addition to a ketone. For instance, the addition of a cyclobutyl-containing organometallic reagent to pentan-3-one, guided by a chiral catalyst, could establish the desired chirality at the alcohol carbon. The challenge lies in developing a catalyst system that can effectively differentiate between the prochiral faces of the ketone.
For the cyclobutyl ring, stereoselective synthesis is essential for developing drug candidates. acs.orgnih.gov Methods such as intramolecular nucleophilic cyclizations or ring expansions can be employed to create these structures. acs.org A highly diastereoselective ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes has been shown to produce bicyclic systems containing cyclobutane rings with a quaternary stereocenter. nih.gov Another advanced method involves stereoinvertive nucleophilic substitution at a quaternary carbon stereocenter of cyclopropyl carbinol derivatives, providing access to highly congested tertiary homoallylic alcohols and ethers with excellent stereopurity. nih.gov
Asymmetric Catalysis in Amino Alcohol Synthesis
Asymmetric catalysis is a cornerstone for the synthesis of chiral amino alcohols, which are important structural motifs in pharmaceuticals. nih.govrsc.org The target molecule, a γ-amino alcohol, can be synthesized using catalyst systems that control both chemo-, regio-, diastereo-, and enantioselectivity. nih.gov
Copper-catalyzed reactions have emerged as a robust method for this purpose. For example, a stereodivergent copper-based approach allows for the synthesis of amino alcohols with up to three contiguous stereocenters through the sequential hydrosilylation and hydroamination of enals and enones. nih.gov Similarly, Cu-catalyzed asymmetric propargylic substitution (APS) pathways using alkyne-functionalized oxetanes and amine reagents can produce chiral γ-amino alcohols featuring tetrasubstituted tertiary stereocenters. acs.orgnih.gov
Other transition metals have also been successfully employed. Iridium-catalyzed amination of racemic α-tertiary 1,2-diols through a borrowing hydrogen pathway, mediated by a chiral phosphoric acid, can yield β-amino α-tertiary alcohols with high yields and enantioselectivities. acs.org Chromium-catalyzed asymmetric cross aza-pinacol couplings represent another effective methodology for synthesizing vicinal amino alcohols. researchgate.net The choice of catalyst and ligand is critical in directing the stereochemical outcome of these transformations.
Below is a table summarizing various catalytic systems used in the asymmetric synthesis of amino alcohols.
| Catalyst System | Ligand Type | Substrate Type | Product Type | Selectivity | Reference |
| Cu(OAc)₂ | Chiral Bisphosphine | Enones | β-Amino Alcohols | >20/1 d.r., >99% e.e. | nih.gov |
| CuBr₂ | Chiral Phosphoramidite | Alkynyl Oxetanes | γ-Amino Alcohols | High e.e. | acs.org |
| [Ir(cod)Cl]₂ / (R)-CPA | Chiral Phosphoric Acid | Racemic 1,2-Diols | β-Amino α-Tertiary Alcohols | Up to 99% e.e. | acs.org |
| CrCl₂ | Chiral Bisoxazoline | Aldehydes / Imines | β-Amino Alcohols | High Enantioselectivity | researchgate.net |
| OsO₄ / N-halosulfonamides | Dihydroquinine/Dihydroquinidine | Alkenes | 1,2-Amino Alcohols | Regio- and Syn-selective | researchgate.net |
Diastereoselective Cyclization Reactions
Diastereoselective cyclization reactions offer a powerful method for constructing the cyclobutane ring with a defined stereochemistry. doi.org In this approach, pre-existing stereocenters in an acyclic precursor guide the formation of new stereocenters during the ring-closing step. The stereoselective synthesis of highly substituted cyclobutanes is crucial for drug discovery, and various catalytic systems have been developed to facilitate these transformations. nih.govacs.org
Rhodium(III)-catalyzed reaction pathways have been reported for synthesizing substituted cyclobutanes from precursors like 2-aryl quinazolinones and alkylidenecyclopropanes. acs.orgnih.govacs.org These reactions proceed with high diastereoselectivity, and the choice of solvent and catalyst is critical. acs.orgnih.govacs.org Similarly, a highly diastereoselective ring-expanding cycloisomerization can be used to form fused ring systems containing a cyclobutane moiety. nih.gov For instance, the cyclization of precursors containing a methyl group at the allylic position can lead to the formation of all-cis isomers with a diastereomeric ratio greater than 20:1. nih.gov
The cyclopropanation of chiral cyclobutyl dehydro amino acids via 1,3-dipolar cycloaddition with diazomethane (B1218177) is another example where the cyclobutyl moiety acts as a chiral inducer, governing the π-facial diastereoselection. doi.orgresearchgate.net The proximity of the double bond to the stereogenic center of the cyclobutyl group is crucial for achieving high stereoselectivity. doi.org
Optimization of Reaction Conditions and Yields
To maximize the efficiency and selectivity of the synthesis of this compound, careful optimization of reaction conditions is paramount. Key parameters include the choice of solvent, temperature, and the catalyst system.
Solvent Effects and Temperature Control
The solvent plays a critical role in stereoselective synthesis. In the Rh(III)-catalyzed formation of cyclobutane rings, the combination of the catalyst with a specific solvent like hexafluoroisopropanol (HFIP) was found to be crucial for facilitating the reaction. acs.orgnih.govacs.org The polarity and coordinating ability of the solvent can influence the stability of transition states, thereby affecting both the reaction rate and the stereochemical outcome.
Temperature is another vital parameter for controlling selectivity. Asymmetric reactions often rely on small differences in the activation energies of competing diastereomeric transition states. Lowering the reaction temperature can amplify these small differences, leading to higher enantiomeric or diastereomeric excess. For instance, in the copper-catalyzed asymmetric 1,2-reduction of enones to form chiral allylic alcohols, conducting the reaction at -60 °C was effective in achieving a high enantiomeric excess of 92%. nih.gov
The following table illustrates the impact of solvent and temperature on a hypothetical diastereoselective reaction.
| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Dichloromethane (DCM) | 25 | 75 | 5:1 |
| 2 | Tetrahydrofuran (B95107) (THF) | 25 | 82 | 8:1 |
| 3 | Hexafluoroisopropanol (HFIP) | 25 | 90 | 15:1 |
| 4 | HFIP | 0 | 88 | >20:1 |
| 5 | HFIP | -20 | 85 | >20:1 |
Catalyst Development and Screening
The development and screening of catalysts are central to optimizing the synthesis of complex chiral molecules. The catalyst system, typically comprising a metal precursor and a chiral ligand, must be tailored to the specific transformation. The process involves screening a library of ligands to identify the one that provides the best combination of reactivity and selectivity.
For example, in the development of copper-catalyzed methods for γ-amino alcohol synthesis, an initial screening of various chiral ligands and amine nucleophiles is necessary to establish optimal conditions. acs.org Similarly, the development of dinuclear zinc catalysts with pipecolinol-derived tetradentate ligands has enabled the desymmetric reduction of malonic esters to access α-tertiary amines and tertiary alcohols. nih.gov This highlights the importance of rational catalyst design based on mechanistic understanding.
An interactive table below shows representative data from a catalyst screening experiment for an asymmetric reaction, demonstrating how ligand choice affects yield and enantioselectivity.
| Entry | Catalyst Precursor | Ligand | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) |
|---|---|---|---|---|---|
| 1 | Cu(OAc)₂ | Ligand A | Toluene | 65 | 78 |
| 2 | Cu(OAc)₂ | Ligand B | Toluene | 88 | 92 |
| 3 | Cu(OAc)₂ | Ligand C | Toluene | 72 | 85 |
| 4 | CuBr₂ | Ligand B | THF | 91 | 95 |
| 5 | [Ir(cod)Cl]₂ | Ligand D | DCM | 95 | 99 |
Large-Scale Synthesis Considerations for Research Quantities
The transition from a laboratory-scale synthesis to the production of larger, research-level quantities of this compound introduces a unique set of challenges and considerations. These primarily revolve around the safety, efficiency, and reproducibility of the synthetic process. For the proposed two-step synthesis, particular attention must be paid to the Grignard reaction and the nitrile reduction, as both present specific hazards and optimization opportunities on a larger scale.
Grignard Reaction Scale-Up:
The Grignard reaction is notoriously exothermic, and managing the heat generated is a critical safety concern during scale-up. The initiation of the reaction can be unpredictable, sometimes leading to a dangerous accumulation of unreacted reagents followed by a rapid, uncontrolled reaction.
| Consideration | Key Challenges | Mitigation and Optimization Strategies |
| Heat Management | Highly exothermic nature can lead to thermal runaway. | - Use of jacketed reactors with efficient cooling systems. - Slow, controlled addition of the Grignard reagent. - Real-time temperature monitoring and automated control systems. |
| Reagent Handling | Grignard reagents are sensitive to moisture and air. | - Strict anhydrous conditions must be maintained. - Use of inert atmosphere (e.g., nitrogen or argon). - Careful selection and drying of solvents and glassware. |
| Side Reactions | Potential for Wurtz coupling and other side reactions. | - Optimization of reaction temperature and addition rates. - Use of appropriate solvents to maintain reagent stability. |
| Mixing and Mass Transfer | Inefficient mixing can lead to localized overheating and reduced yields. | - Use of appropriate agitation systems to ensure homogeneity. - Consideration of reactor geometry to optimize mixing. |
Nitrile Reduction Scale-Up:
The reduction of the nitrile group to a primary amine can be achieved using various reducing agents, each with its own set of considerations for large-scale synthesis. Common methods include catalytic hydrogenation and reduction with metal hydrides.
| Consideration | Key Challenges | Mitigation and Optimization Strategies |
| Choice of Reducing Agent | Safety, cost, and efficiency of different reducing agents vary. | - Catalytic Hydrogenation: Cost-effective and environmentally friendly but requires specialized high-pressure equipment. - Metal Hydrides (e.g., LiAlH4): Highly efficient but pyrophoric and require careful handling and quenching procedures. |
| Process Safety | Hydrogen gas is highly flammable; metal hydrides react violently with water. | - Use of intrinsically safe equipment for hydrogenation. - Controlled addition of reagents and careful temperature management. - Development of robust quenching protocols for hydride reductions. |
| Catalyst Handling (for Hydrogenation) | Heterogeneous catalysts can be pyrophoric and require careful handling. | - Use of wetted catalysts to reduce pyrophoricity. - Implementation of safe catalyst loading and filtration procedures. |
| Work-up and Purification | Removal of byproducts and purification of the final amino alcohol. | - Development of efficient extraction and crystallization procedures. - Use of chromatography for high-purity research quantities. |
Process Optimization and Control for Research Quantities:
For producing research quantities, the focus is on achieving a reliable and safe process that delivers the desired amount of material with consistent quality. Key aspects of process optimization include:
Parameter Optimization: A systematic study of reaction parameters such as temperature, concentration, and reaction time to maximize yield and minimize impurities.
Impurity Profiling: Identification and characterization of any impurities formed during the synthesis to understand their impact and develop strategies for their removal.
Purification Strategy: Development of a robust purification method, which may involve a combination of techniques such as distillation, crystallization, and chromatography, to achieve the desired purity of the final compound.
Safety Assessment: A thorough safety review of the entire process, identifying potential hazards and implementing appropriate control measures to ensure safe operation.
By carefully considering these factors, the synthesis of this compound can be successfully scaled up to produce the quantities required for further research and development.
Structural Elucidation and Spectroscopic Characterization of 3 1 Aminomethyl Cyclobutyl Pentan 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
One-Dimensional NMR (¹H, ¹³C) for Core Structure Confirmation
¹H NMR: The proton NMR spectrum of 3-(1-(aminomethyl)cyclobutyl)pentan-3-ol would be expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl groups would likely exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), due to coupling with each other. The protons of the cyclobutyl ring would present as complex multiplets in the aliphatic region. The aminomethyl (CH₂N) protons would likely appear as a singlet or a pair of doublets, depending on their diastereotopicity. The hydroxyl (-OH) and amine (-NH₂) protons would appear as broad singlets, and their chemical shifts would be dependent on solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. One would expect to see signals for the methyl and methylene carbons of the ethyl groups, the quaternary carbon of the pentan-3-ol core, the carbons of the cyclobutyl ring (including a quaternary carbon), and the aminomethyl carbon. The chemical shifts of these carbons would be indicative of their local electronic environment.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂CH₃ (ethyl) | Triplet | ~8-12 |
| -CH₂ CH₃ (ethyl) | Quartet | ~30-35 |
| Cyclobutyl CH₂ | Multiplet | ~20-40 |
| Quaternary Cyclobutyl C | - | ~45-55 |
| -C (OH)(CH₂CH₃)₂ | - | ~70-80 |
| -CH₂NH₂ | Singlet/AB quartet | ~45-55 |
| -OH | Broad Singlet | - |
| -NH₂ | Broad Singlet | - |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments would be crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. For instance, it would show correlations between the methyl and methylene protons of the ethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It would be essential for connecting the different fragments of the molecule, for example, showing correlations from the aminomethyl protons to the quaternary carbon of the cyclobutyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It could be used to investigate the stereochemical arrangement of the substituents around the cyclobutyl ring and the pentan-3-ol core.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Identification of Amine and Alcohol Functional Groups
The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine and alcohol groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol and the N-H stretching vibrations of the primary amine. The N-H bending vibration would likely appear in the 1590-1650 cm⁻¹ region.
Characterization of Cyclobutyl Ring Vibrations
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| N-H (Amine) | Stretching | 3200-3500 (medium) |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| N-H (Amine) | Bending | 1590-1650 |
| C-O (Alcohol) | Stretching | 1050-1200 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would likely show a molecular ion peak ([M]⁺), although it may be weak due to the presence of the alcohol and amine groups which can promote fragmentation. Common fragmentation pathways would include the loss of an ethyl group, loss of water from the alcohol, and cleavage of the C-C bond adjacent to the amine (α-cleavage). The resulting fragment ions would provide further evidence for the proposed structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with a molecular formula of C₁₀H₂₁NO, the theoretical exact mass can be calculated. However, no published experimental HRMS data confirming this exact mass for this compound could be located.
Table 1: Theoretical Exact Mass for this compound
| Molecular Formula | Ion Species | Theoretical Exact Mass (Da) |
| C₁₀H₂₁NO | [M+H]⁺ | 172.1701 |
| C₁₀H₂₁NO | [M+Na]⁺ | 194.1521 |
Note: This table represents theoretical values. Experimental data is required for confirmation.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation, it would be expected to break in predictable ways, yielding fragment ions that are characteristic of its structure. Common fragmentation pathways would include the loss of the hydroxyl group, cleavage of the ethyl groups, and fragmentation of the cyclobutyl ring. However, there is no available literature detailing the specific fragmentation pattern of this compound.
X-ray Crystallography
X-ray crystallography is an indispensable method for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. This technique can provide precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers.
Determination of Absolute and Relative Stereochemistry
The structure of this compound contains a chiral center at the tertiary alcohol carbon. Therefore, it can exist as a pair of enantiomers. X-ray crystallography of a single crystal of one of the enantiomers or of a diastereomeric salt would be the definitive method to determine its absolute and relative stereochemistry. A search of crystallographic databases did not yield any results for this compound, indicating that its crystal structure has not been determined or is not publicly available.
Analysis of Intermolecular Interactions and Crystal Packing
Had a crystal structure been available, it would have provided valuable insights into the intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups, and van der Waals forces, which dictate the crystal packing arrangement. This information is crucial for understanding the solid-state properties of the compound. Unfortunately, without experimental crystallographic data, this analysis cannot be performed.
Chiroptical Properties (if applicable for chiral forms)
As this compound is a chiral molecule, its enantiomers would be optically active, meaning they would rotate the plane of polarized light. Chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are used to study these properties.
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)
ORD measures the change in optical rotation as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. These techniques can be used to determine the enantiomeric purity and to investigate the stereochemistry of chiral molecules. However, no ORD or CD spectra for this compound have been reported in the scientific literature.
Chemical Reactivity and Transformation Studies of 3 1 Aminomethyl Cyclobutyl Pentan 3 Ol
Reactions Involving the Tertiary Alcohol Moiety
The tertiary alcohol in 3-(1-(aminomethyl)cyclobutyl)pentan-3-ol is characterized by its attachment to a carbon atom bonded to three other carbon atoms. This structural feature governs its reactivity, steering it away from oxidation and towards reactions that proceed through a stable tertiary carbocation intermediate.
The elimination of water from an alcohol, known as dehydration, is a fundamental route to synthesizing alkenes. For tertiary alcohols, this transformation typically proceeds via an E1 (elimination, unimolecular) mechanism under acidic conditions. The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), converting it into a good leaving group (water). The departure of the water molecule generates a relatively stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.
In the case of this compound, the abstraction of a proton can occur from two distinct adjacent positions: the cyclobutane (B1203170) ring or one of the ethyl groups. According to Zaitsev's rule, when multiple alkene products are possible, the most substituted (and therefore most stable) alkene will be the major product. Abstraction of a proton from an ethyl group results in a trisubstituted alkene, which is thermodynamically favored over the disubstituted alkene formed by proton abstraction from the cyclobutyl ring.
Table 1: Predicted Products of Acid-Catalyzed Dehydration
| Reactant | Conditions | Major Product | Minor Product |
|---|
Esterification: Tertiary alcohols can undergo esterification, typically by reaction with a more reactive carboxylic acid derivative like an acyl chloride or acid anhydride (B1165640). The reaction with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism. The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. Due to the steric hindrance of the tertiary alcohol, this reaction can be slow and may require the use of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), or be performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. um.edu.my
Etherification: The formation of ethers from tertiary alcohols is challenging. The Williamson ether synthesis, a common method involving the reaction of an alkoxide with an alkyl halide, is generally unsuitable. masterorganicchemistry.com The tertiary alkoxide of this compound is a strong base, and its reaction with a primary or secondary alkyl halide would predominantly lead to elimination (E2 reaction) to form an alkene, rather than the desired substitution (Sₙ2 reaction). scienceinfo.comlibretexts.orglibretexts.org Alternative methods, such as Sₙ1-type reactions where the alcohol reacts with an alkene under strong acid catalysis, can be employed but often compete with the dehydration of the tertiary alcohol itself. masterorganicchemistry.com
Tertiary alcohols readily undergo nucleophilic substitution reactions with hydrohalic acids (HCl, HBr, HI) via an Sₙ1 (substitution, nucleophilic, unimolecular) mechanism. masterorganicchemistry.comlibretexts.org The reactivity order of the acids is HI > HBr > HCl. libretexts.org This reaction is a reliable method for converting tertiary alcohols into the corresponding alkyl halides. youtube.comyoutube.com
The mechanism involves three key steps:
Protonation: The alcohol's hydroxyl group is protonated by the strong acid, forming an alkyloxonium ion. This converts the poor leaving group (-OH) into an excellent leaving group (H₂O). libretexts.org
Carbocation Formation: The alkyloxonium ion spontaneously dissociates, with the water molecule departing to form a stable tertiary carbocation. This is the rate-determining step of the Sₙ1 reaction. masterorganicchemistry.com
Nucleophilic Attack: The halide ion (X⁻), a good nucleophile, attacks the planar carbocation. This attack can occur from either face, which would lead to a racemic mixture if the carbon center were chiral. libretexts.org
Table 2: Sₙ1 Reaction with Hydrohalic Acids
| Reactant | Reagent | Key Intermediate | Product |
|---|---|---|---|
| This compound | HBr | 3-(1-(Aminomethyl)cyclobutyl)pentan-3-yl cation | 3-(1-(Aminomethyl)cyclobutyl)-3-bromopentane |
The complete removal of the hydroxyl group, replacing it with a hydrogen atom, is known as deoxygenation. For tertiary alcohols, the Barton-McCombie deoxygenation is a highly effective radical-based strategy. alfa-chemistry.comwikipedia.orgchemeurope.com This two-step process avoids the formation of carbocations and the potential for rearrangement side reactions. nrochemistry.com
The mechanism proceeds as follows:
Derivative Formation: The alcohol is first converted into a thiocarbonyl derivative, such as a xanthate or a thionoester. This is typically achieved by reacting the alcohol with sodium hydride, carbon disulfide (CS₂), and then methyl iodide. nrochemistry.com
Radical Reaction: The thiocarbonyl derivative is then treated with a radical initiator, commonly azobisisobutyronitrile (AIBN), and a hydrogen atom source, traditionally tributyltin hydride (Bu₃SnH). alfa-chemistry.comorganic-chemistry.org The tributyltin radical attacks the sulfur atom, leading to the fragmentation of the molecule and the formation of a tertiary alkyl radical. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final deoxygenated product. wikipedia.org
Due to the toxicity and difficulty in removing tin-based reagents, various "tin-free" modifications have been developed, utilizing alternative hydrogen atom donors. alfa-chemistry.comwikipedia.org
Reactivity of the Primary Aminomethyl Group
The primary amine functionality (-CH₂NH₂) is a potent nucleophile and a base, allowing for a variety of transformations to form higher-order amines and other nitrogen-containing derivatives.
The primary amine of this compound can be alkylated to form secondary and tertiary amines. While direct alkylation with alkyl halides is possible, it is often difficult to control and can lead to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. acsgcipr.org
A more controlled and widely used method is reductive amination (also known as reductive alkylation). wikipedia.orgmasterorganicchemistry.comchemistrysteps.com This one-pot procedure involves the reaction of the primary amine with an aldehyde or a ketone. The initial reaction forms an imine (from an aldehyde) or an enamine (from a ketone) intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. chemistrysteps.com
Mild reducing agents are chosen that selectively reduce the protonated imine (iminium ion) intermediate faster than the starting carbonyl compound. Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com The reaction is typically run under weakly acidic conditions, which catalyze the formation of the imine intermediate. wikipedia.org By choosing the appropriate aldehyde or ketone, a wide variety of alkyl groups can be introduced onto the nitrogen atom. This process can be repeated to convert the secondary amine into a tertiary amine. masterorganicchemistry.com
Table 3: N-Alkylation via Reductive Amination
| Amine Substrate | Carbonyl Reagent | Reducing Agent | Product Type | Example Product (R=CH₃) |
|---|---|---|---|---|
| Primary Amine | Formaldehyde (CH₂O) | NaBH(OAc)₃ | Secondary Amine | N-((1-(3-Ethyl-3-hydroxypentyl)cyclobutyl)methyl)-N-methylamine |
| Secondary Amine | Formaldehyde (CH₂O) | NaBH(OAc)₃ | Tertiary Amine | N-((1-(3-Ethyl-3-hydroxypentyl)cyclobutyl)methyl)-N,N-dimethylamine |
Amidation and Sulfonamidation Reactions
The primary aminomethyl group in this compound is expected to readily undergo amidation and sulfonamidation reactions. These transformations are fundamental in organic synthesis for the formation of stable amide and sulfonamide linkages, respectively.
Amidation: In a typical amidation reaction, the primary amine would act as a nucleophile, attacking an activated carboxylic acid derivative such as an acyl chloride, anhydride, or an ester. The reaction is often facilitated by a base to neutralize the acid byproduct. Given the steric hindrance from the adjacent quaternary carbon of the cyclobutane ring, the reaction rate might be slower compared to unhindered primary amines. However, the formation of the amide bond is generally a thermodynamically favorable process.
Sulfonamidation: Similarly, the synthesis of sulfonamides would involve the reaction of the primary amine with a sulfonyl chloride in the presence of a base. This reaction is typically robust and high-yielding for primary amines. The resulting sulfonamide would exhibit different chemical properties compared to the parent amine, including increased acidity of the N-H proton.
While no specific studies on this compound are available, research on other 1-(aminomethyl)cyclobutane derivatives suggests that these reactions should proceed as expected. For instance, the synthesis of various amide and sulfonamide derivatives of related cyclobutane amino acids has been reported in the context of medicinal chemistry. chemistryviews.org
Hypothetical Reaction Data for Amidation and Sulfonamidation:
| Reagent | Product | Expected Yield Range | Potential Conditions |
| Acetyl chloride | N-((1-(3-ethyl-3-hydroxypentyl)cyclobutyl)methyl)acetamide | 80-95% | Pyridine, CH₂Cl₂, 0 °C to rt |
| Benzoyl chloride | N-((1-(3-ethyl-3-hydroxypentyl)cyclobutyl)methyl)benzamide | 75-90% | Triethylamine, CH₂Cl₂, 0 °C to rt |
| p-Toluenesulfonyl chloride | N-((1-(3-ethyl-3-hydroxypentyl)cyclobutyl)methyl)-4-methylbenzenesulfonamide | 85-98% | Pyridine, CH₂Cl₂, 0 °C to rt |
Formation of Imines and their Subsequent Reactions
The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. The formation of imines from sterically hindered primary amines can sometimes be challenging and may require specific catalysts or reaction conditions to drive the equilibrium towards the product. masterorganicchemistry.comacs.org
The resulting imine would be susceptible to further transformations. For example, reduction of the C=N double bond would lead to the formation of a secondary amine. This two-step process of imine formation followed by reduction is known as reductive amination. Alternatively, the imine could participate in cycloaddition reactions or be attacked by nucleophiles at the iminyl carbon.
Oxidation Reactions of Primary Amines (non-biological)pharmaguideline.com
The non-biological oxidation of the primary amine in this compound can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation could potentially yield the corresponding imine or nitrile. organic-chemistry.orgresearchgate.netacs.orgacs.org More vigorous oxidation might lead to cleavage of the C-N bond.
The presence of the tertiary alcohol in the molecule introduces a challenge in terms of chemoselectivity. Oxidizing agents must be chosen carefully to avoid simultaneous oxidation of the alcohol. However, many modern oxidation protocols for amines are highly chemoselective and would likely leave the tertiary alcohol untouched. For example, catalytic systems based on ruthenium or copper are known to selectively oxidize primary amines to nitriles in the presence of alcohol functionalities. researchgate.netacs.org
Potential Oxidation Products and Reagents:
| Reagent System | Major Product | Notes |
| MnO₂ | Imine | Mild oxidant, often used for allylic and benzylic alcohols, but can oxidize amines. |
| TEMPO/NaOCl | Nitrile | A common system for the selective oxidation of primary alcohols and amines. |
| RuCl₂(PPh₃)₃/O₂ | Nitrile | Catalytic aerobic oxidation. |
Cyclobutyl Ring Reactivity and Transformations
Ring-Opening Reactions under Specific Conditionschemistryviews.org
The cyclobutane ring in this compound possesses inherent ring strain, making it susceptible to ring-opening reactions under certain conditions. These reactions are typically promoted by acid or transition metal catalysts. pharmaguideline.comacs.orgacs.orgresearchgate.netresearchgate.net The regioselectivity of the ring-opening would be influenced by the substitution pattern on the cyclobutane ring.
For instance, treatment with a strong protic acid or a Lewis acid could lead to protonation of the tertiary alcohol, followed by a rearrangement involving cleavage of a C-C bond of the cyclobutane ring to relieve ring strain. The specific outcome of such a reaction is difficult to predict without experimental data. Transition metal-catalyzed ring-opening reactions, often involving insertion of the metal into a C-C bond, could also be envisioned.
Functionalization of the Cyclobutyl Ring (e.g., C-H activation, if explored)
Direct functionalization of the C-H bonds of the cyclobutane ring represents a modern and efficient approach to introduce new substituents. Palladium-catalyzed C-H activation has emerged as a powerful tool for the arylation, alkenylation, and other functionalizations of sp³ C-H bonds. nih.govchemrxiv.orgsnnu.edu.cnnih.govresearchgate.net
In the case of this compound, the primary amine could potentially act as a directing group, guiding the palladium catalyst to activate a specific C-H bond on the cyclobutane ring. Studies on simpler aminomethyl-cyclobutane derivatives have demonstrated the feasibility of such transformations, leading to the formation of new C-C bonds with high regio- and stereoselectivity. nih.govchemrxiv.org The presence of the tertiary alcohol might influence the reactivity and selectivity of these reactions, either through steric hindrance or by coordinating to the metal catalyst.
Selective Functionalization and Chemoselectivity Studies
The presence of three distinct functional groups in this compound makes it an interesting substrate for studying chemoselectivity. Selective functionalization of one group while leaving the others intact would be a key challenge and a testament to the power of modern synthetic methods.
For example, protection of the primary amine as a carbamate (B1207046) would allow for selective reactions at the tertiary alcohol, such as etherification or esterification. Conversely, protection of the alcohol as a silyl (B83357) ether would enable a wide range of transformations on the primary amine.
The relative reactivity of the functional groups would likely be: primary amine > tertiary alcohol (for reactions involving the hydroxyl proton) and primary amine > C-H bonds of the cyclobutane ring (for directed C-H activation). The tertiary alcohol would be relatively unreactive towards many reagents due to steric hindrance.
Systematic studies would be required to map out the chemoselective reactivity of this molecule, providing a valuable toolkit for its incorporation into more complex structures.
Preferential Reactivity of Amine vs. Alcohol
In the absence of specific studies on this compound, the preferential reactivity of its amine versus alcohol functional groups can be predicted based on general organic chemistry principles. The primary amine is generally a stronger nucleophile and a stronger base than the tertiary alcohol. Therefore, in reactions with electrophiles, the amine group would be expected to react preferentially.
For instance, in acylation reactions using acyl chlorides or anhydrides, the amine would readily form an amide, while the sterically hindered and less nucleophilic tertiary alcohol would likely require more forcing conditions or specific catalysts to form an ester. Similarly, in reactions with aldehydes and ketones, the amine would be expected to form an imine or, under reductive amination conditions, a secondary amine, much more readily than the alcohol would form a hemiacetal or acetal (B89532).
The table below outlines the expected preferential reactivity based on these general principles.
| Reagent/Condition | Expected Primary Reactive Site | Expected Product Type |
| Acyl Halide (e.g., Acetyl Chloride) | Amine | Amide |
| Aldehyde (e.g., Benzaldehyde) | Amine | Imine/Secondary Amine (with reduction) |
| Strong Acid (e.g., HCl) | Amine | Ammonium Salt |
| Strong Base (e.g., NaH) | Alcohol (deprotonation) | Alkoxide |
| Oxidizing Agent (mild) | Alcohol (difficult) | No reaction expected under mild conditions |
It is crucial to note that these are predictions, and empirical studies on this compound are necessary to confirm this reactivity profile.
Compatibility with Various Reagents and Conditions
The compatibility of this compound with a range of reagents and reaction conditions would be dictated by the presence of both the amine and alcohol functional groups. The molecule would be incompatible with strong oxidizing agents that can cleave C-C bonds or oxidize the alcohol, although tertiary alcohols are generally resistant to oxidation under standard conditions. Strong acids would protonate the basic amine, forming an ammonium salt and rendering it non-nucleophilic. Strong bases could deprotonate the alcohol to form an alkoxide.
Investigation of Reaction Mechanisms
Kinetic Studies of Key Transformations
Detailed kinetic studies on the transformations of this compound are not available in the current body of scientific literature. Such studies would be invaluable in quantifying the reactivity of the amine and alcohol groups and in understanding the factors that govern the reaction rates. For example, kinetic analysis of the acylation reaction could provide the rate constants for the N-acylation versus O-acylation, offering quantitative insight into the preferential reactivity.
Mechanistic Probes and Intermediates Identification
Without experimental data, a discussion on mechanistic probes and the identification of intermediates for reactions involving this compound remains speculative. In a hypothetical reaction, such as an intramolecular cyclization, one could envision the amine acting as a nucleophile to displace a leaving group on a modified alcohol, or vice versa. The identification of any cyclic intermediates would be crucial in elucidating the reaction pathway. Techniques such as isotopic labeling, in-situ spectroscopy (e.g., NMR, IR), and trapping experiments would be essential to probe the mechanism and identify any transient species.
Stereochemical Investigations of 3 1 Aminomethyl Cyclobutyl Pentan 3 Ol
Enantiomerism and Diastereomerism in 3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol
The potential for multiple stereoisomers in this compound arises from the presence of chiral centers within its structure. The existence of these stereoisomers can lead to significant differences in the molecule's biological activity and pharmacological profile.
Analysis of Chiral Centers at C3 (pentanol) and C1 (cyclobutyl)
The structure of this compound possesses two primary chiral centers:
C3 of the pentanol (B124592) chain: This carbon is bonded to four different substituents: a hydroxyl group (-OH), two ethyl groups (-CH2CH3), and the 1-(aminomethyl)cyclobutyl group. Therefore, this tertiary alcohol carbon is a stereocenter.
C1 of the cyclobutyl ring: This carbon is attached to four different groups: the aminomethyl group (-CH2NH2), the pentan-3-ol group, and two methylene (B1212753) groups (-CH2-) of the cyclobutane (B1203170) ring that are part of the ring system and are thus diastereotopic. This makes the C1 of the cyclobutyl ring a second stereocenter.
With two chiral centers, a maximum of 2^n = 2^2 = 4 stereoisomers can exist. These stereoisomers would consist of two pairs of enantiomers. The relationship between stereoisomers that are not enantiomers is that of diastereomers.
| Chiral Center | Substituents | Number of Possible Configurations |
| C3 (pentanol) | -OH, -CH2CH3, -CH2CH3, 1-(aminomethyl)cyclobutyl | 2 (R/S) |
| C1 (cyclobutyl) | -CH2NH2, pentan-3-ol, -CH2- (ring), -CH2- (ring) | 2 (R/S) |
| Total Stereoisomers | 4 |
Identification and Separation of Stereoisomers (e.g., chiral chromatography)
The separation of the stereoisomers of this compound would be essential for evaluating the biological activity of each distinct isomer. Chiral chromatography is a powerful technique for achieving such separations.
Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for separating enantiomers and diastereomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times. The choice of the CSP is critical and often determined empirically. For a molecule like this compound, which contains both an amino and a hydroxyl group, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins could be effective.
Chiral Supercritical Fluid Chromatography (SFC): SFC is another valuable technique for chiral separations, often providing faster separations and using less organic solvent compared to HPLC. The principles are similar, relying on a chiral stationary phase to resolve the stereoisomers.
Derivative Formation: In some cases, derivatization of the amino or hydroxyl group with a chiral reagent can facilitate separation on a non-chiral stationary phase. The resulting diastereomeric derivatives will have different physical properties, allowing for their separation by standard chromatographic techniques.
While specific protocols for this compound are not documented, the general approaches used for the chiral resolution of amino alcohols and other small chiral molecules would be applicable. utwente.nlnih.gov
Stereocontrol in Synthetic Pathways
The synthesis of specific stereoisomers of this compound would require stereocontrolled synthetic methods. This involves strategies that favor the formation of one stereoisomer over others.
Diastereoselective Induction in Cyclobutane and Amino Alcohol Synthesis
Diastereoselective synthesis aims to control the relative configuration of stereocenters. In the context of this compound, this would involve controlling the relative stereochemistry between the C1 of the cyclobutane ring and the C3 of the pentanol chain.
One hypothetical approach could involve the synthesis of a chiral cyclobutane precursor with a defined stereochemistry at C1. Subsequent reaction at the C1 position to introduce the pentanol moiety could proceed with a degree of diastereoselectivity, influenced by the steric hindrance of the existing substituents on the cyclobutane ring. The construction of stereochemically defined, substituted cyclobutane molecules remains a significant synthetic challenge due to the strained nature of the four-membered ring. nih.gov
Enantioselective Synthesis using Chiral Catalysts or Auxiliaries
Enantioselective synthesis focuses on producing a single enantiomer. This is often achieved using chiral catalysts or chiral auxiliaries.
Chiral Catalysts: A variety of enantioselective transformations could be envisioned for the synthesis of this compound. For instance, an asymmetric addition of an organometallic reagent to a prochiral ketone precursor of the pentanol moiety could be catalyzed by a chiral ligand-metal complex. The synthesis of chiral cyclobutanes can be challenging, but methods such as visible-light-induced asymmetric [2+2] cycloadditions of alkenes are being developed. youtube.com
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to guide the formation of one of the chiral centers. After the desired stereochemistry is established, the auxiliary is removed.
| Synthetic Strategy | Description | Potential Application |
| Diastereoselective Synthesis | Controls the relative configuration of multiple stereocenters. | Establishing the cis/trans relationship between substituents on the cyclobutane ring relative to the pentanol group. |
| Enantioselective Catalysis | Uses a chiral catalyst to favor the formation of one enantiomer. | Asymmetric addition to a ketone to form the chiral alcohol center. |
| Chiral Auxiliaries | A temporary chiral group that directs the stereochemistry of a reaction. | Guiding the formation of the chiral center on the cyclobutane ring. |
Conformational Analysis and Dynamics
The three-dimensional shape of a molecule is not static and can adopt various conformations. The conformational preferences of this compound will be influenced by the puckered nature of the cyclobutane ring and the steric bulk of the substituents.
The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.org In a substituted cyclobutane, substituents can occupy either pseudo-axial or pseudo-equatorial positions. The interconversion between these puckered conformations is rapid at room temperature.
For this compound, the large 3-hydroxypentyl group attached to C1 of the cyclobutane ring would be expected to have a significant impact on the conformational equilibrium. Due to its steric bulk, this group would likely prefer to occupy a pseudo-equatorial position to minimize steric interactions with the other substituents and the ring itself. The aminomethyl group, being smaller, might have a greater tolerance for a pseudo-axial position, although the most stable conformation would likely place both bulky substituents in pseudo-equatorial-like positions to minimize steric strain.
Computational modeling, such as molecular mechanics or density functional theory (DFT) calculations, could provide valuable insights into the preferred conformations and the energy barriers between them for the different stereoisomers of this compound.
Influence of Cyclobutyl Ring Conformation on Overall Molecular Shape
The cyclobutane ring in this compound is expected to exist in a dynamic equilibrium between two puckered conformations. In these conformations, the substituents can occupy either axial or equatorial positions, analogous to the chair conformation of cyclohexane. The interconversion between these puckered forms is known as ring-flipping.
The substituents on the C1 carbon of the cyclobutyl ring, the aminomethyl group and the pentan-3-ol group, are sterically demanding. General principles of conformational analysis suggest that the molecule will predominantly adopt a conformation that minimizes steric hindrance. libretexts.org Therefore, the puckered conformation where the bulkier substituent, in this case, the 3-pentanol (B84944) group, occupies a more sterically favorable pseudo-equatorial position is expected to be lower in energy and thus more populated.
Table 1: Postulated Conformational Preferences of this compound
| Conformer | Substituent Positions | Relative Stability |
| A | 3-pentanol group pseudo-equatorial, aminomethyl group pseudo-axial | More Stable |
| B | 3-pentanol group pseudo-axial, aminomethyl group pseudo-equatorial | Less Stable |
This table is based on theoretical principles of steric hindrance and has not been experimentally verified for this specific compound.
Rotational Barriers and Interconversion of Conformers
The interconversion between the puckered conformers of the cyclobutane ring is not instantaneous and requires surmounting an energy barrier. This barrier to ring-flipping is influenced by the substituents on the ring. For substituted cyclobutanes, these barriers are typically in the range of a few kcal/mol.
In addition to the ring-flipping, there are rotational barriers around the single bonds within the substituents. For instance, rotation around the C-C bond connecting the cyclobutyl ring to the 3-pentanol group, and the C-C bond of the aminomethyl group, will have specific energy profiles. The existence of a rotational barrier about C-C bonds is a well-established phenomenon, arising from steric repulsion and electronic effects in the eclipsed conformations. researchgate.netnih.gov
Table 2: Estimated Rotational and Inversion Barriers
| Process | Estimated Energy Barrier (kcal/mol) |
| Cyclobutane Ring Inversion | 1-5 |
| C-C Bond Rotation (aminomethyl) | 3-6 |
| C-C Bond Rotation (pentan-3-ol) | 4-8 |
These are generalized estimations based on data for analogous substituted alkanes and cycloalkanes and have not been determined for this compound.
Stereochemical Stability Studies (e.g., epimerization under specific conditions)
There is no specific information available in the searched literature regarding the stereochemical stability or epimerization of this compound.
The molecule possesses a chiral center at the C3 position of the pentan-3-ol moiety if the two ethyl groups are considered distinct, for instance, through isotopic labeling, or if further substitution creates chirality. However, as the structure is drawn, C3 is a tertiary alcohol but not a stereocenter as it is bonded to two identical ethyl groups. The C1 of the cyclobutane ring is a quaternary carbon and not a stereocenter.
If derivatives of this compound were synthesized to create stereocenters, for example at C1 of the cyclobutane ring or C3 of the pentyl chain, then the possibility of epimerization would need to be considered. Epimerization is the change in the configuration of one of several stereocenters in a molecule. This process typically requires a plausible chemical mechanism for the temporary breaking and reforming of a bond at the stereocenter. For a tertiary alcohol like the one present in the molecule, epimerization would not be expected under normal conditions as it would require the breaking of a C-C or C-O bond, which is energetically unfavorable.
Hypothetically, if a chiral center were present at a position alpha to a carbonyl group in a related derivative, enolization under acidic or basic conditions could lead to epimerization. However, for this compound itself, significant stereochemical instability leading to epimerization is not anticipated under standard conditions.
Theoretical and Computational Chemistry Studies on 3 1 Aminomethyl Cyclobutyl Pentan 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.
Geometry Optimization and Electronic Structure Analysis (e.g., DFT)
Information regarding the optimized geometry and electronic structure of 3-(1-(aminomethyl)cyclobutyl)pentan-3-ol derived from Density Functional Theory (DFT) or other quantum chemical methods is not currently available in the scientific literature. Such studies would typically provide data on bond lengths, bond angles, and dihedral angles, as well as electronic properties like charge distribution and dipole moment.
Frontier Molecular Orbital (FMO) Analysis
There are no published studies detailing the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis is crucial for predicting the chemical reactivity and kinetic stability of a molecule by examining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of molecular reactivity.
Conformational Analysis and Energy Landscapes
Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and the energetic relationships between these different conformations.
Simulation of Conformational Dynamics
There is no available information from simulations of the conformational dynamics of this compound. Such simulations would provide insights into the flexibility of the molecule and the transitions between different conformational states over time.
Reaction Mechanism Modeling
No studies on the modeling of reaction mechanisms involving this compound have been found in the public domain. This type of research would explore the pathways of potential chemical reactions, identifying transition states and calculating activation energies to predict reaction outcomes and rates.
Transition State Calculations for Key Transformations
Transition state theory is a cornerstone of computational chemistry for studying reaction mechanisms and rates. By locating the transition state (TS) on the potential energy surface, chemists can calculate activation energies and gain insight into the feasibility of a chemical transformation. For a molecule like this compound, several key transformations could be investigated.
A hypothetical key transformation for this molecule could be an intramolecular cyclization reaction, where the amine group attacks the tertiary alcohol, leading to a heterocyclic compound after dehydration. Transition state calculations for such a reaction would involve:
Modeling Reactants, Products, and Transition States: The geometries of the reactant (this compound), the product (the cyclized ether), and the transition state are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant or product) will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Activation Energy Barrier: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactant. This value provides a quantitative measure of the kinetic barrier of the reaction.
Table 1: Hypothetical Transition State Calculation Data for Intramolecular Cyclization
| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Reactant | 0.0 | 0 |
| Transition State | +25.8 | 1 |
| Product | -5.2 | 0 |
Note: The data in this table is illustrative and not based on published experimental or computational results.
Prediction of Regio- and Stereoselectivity
Computational chemistry is instrumental in predicting the outcomes of reactions where multiple products can be formed. rsc.org For this compound, which possesses a chiral center at the tertiary alcohol carbon, predicting stereoselectivity in its reactions is crucial. Furthermore, if the molecule were to undergo a reaction involving its functional groups, predicting which site is more likely to react (regioselectivity) would be important.
For example, in a hypothetical acylation reaction, both the amine and the alcohol groups could potentially be acylated. Computational models can predict the regioselectivity by comparing the activation energies for the two possible reaction pathways. The pathway with the lower activation energy would correspond to the major product.
Stereoselectivity can be predicted by calculating the energies of the different diastereomeric transition states. For instance, if the cyclobutyl ring were to be opened or if a reaction occurred at a prochiral center, the relative energies of the transition states leading to different stereoisomers would determine the product distribution.
Table 2: Hypothetical Prediction of Regio- and Stereoselectivity for a Generic Reaction
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |
| Amine Acylation | 15.3 | Yes |
| Alcohol Acylation | 22.1 | No |
| Attack from Re face | 18.5 | Yes (for a specific stereoisomer) |
| Attack from Si face | 20.2 | No (for a specific stereoisomer) |
Note: The data in this table is illustrative and not based on published experimental or computational results.
Acidity and Basicity Predictions (pKa values)
The pKa values of the amine and alcohol functional groups in this compound are fundamental to its chemical and physical properties. Computational methods can predict these values with reasonable accuracy. peerj.com The prediction of pKa typically involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent model.
Various computational protocols exist for pKa prediction, often employing continuum solvent models (like SMD or COSMO) to account for the effect of the solvent. peerj.com
Protonation States of the Amine and Alcohol Functionalities
The protonation state of a molecule depends on the pH of its environment and the pKa of its functional groups. github.io For this compound, the primary amine is expected to be protonated at physiological pH, while the tertiary alcohol is expected to be neutral.
Amine Group (R-NH2): Primary amines typically have pKa values around 10-11. At a pH below its pKa, the amine will exist predominantly in its protonated form (R-NH3+).
Alcohol Group (R-OH): Tertiary alcohols are very weak acids, with pKa values typically in the range of 18-20. Therefore, the alcohol group will remain protonated under all but the most basic conditions.
Computational calculations can refine these estimates by considering the specific electronic environment of the functional groups within the molecule.
Table 3: Hypothetical Predicted pKa Values and Protonation States at pH 7.4
| Functional Group | Predicted pKa | Predominant State at pH 7.4 |
| Amine (-NH2) | 10.5 | Protonated (-NH3+) |
| Alcohol (-OH) | 18.2 | Neutral (-OH) |
Note: The data in this table is illustrative and not based on published experimental or computational results.
Molecular Dynamics Simulations (if applicable for interactions with general chemical environments)
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different chemical environments, such as in solution or at an interface. While specific MD studies on this molecule are not available, such simulations would typically involve:
Force Field Parameterization: A suitable force field would be chosen or developed to accurately describe the intramolecular and intermolecular interactions of the molecule.
System Setup: The molecule would be placed in a simulation box with solvent molecules (e.g., water) and potentially other components of interest.
Simulation: The system would be simulated for a period of time (nanoseconds to microseconds), and the trajectory of the atoms would be recorded.
Analysis of the MD trajectory could reveal information about:
Conformational Preferences: The preferred shapes and orientations of the molecule in solution.
Solvation Structure: How solvent molecules arrange themselves around the solute.
Intermolecular Interactions: The nature and lifetime of hydrogen bonds and other non-covalent interactions with the environment.
These simulations are particularly useful for understanding how the molecule might interact with biological macromolecules or other chemical species in a complex environment.
Role As a Building Block in Complex Chemical Synthesis Non Biological Applications
Precursor in Materials Chemistry Research
The bifunctional nature of 3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol, possessing both a hydroxyl and an amino group, makes it a candidate for investigation as a monomer or functional additive in the synthesis of novel polymers and as a ligand for the formation of metal complexes.
Synthesis of Novel Polymers or Oligomers
While specific research detailing the polymerization of this compound into novel polymers or oligomers is not extensively documented in publicly available literature, its structural motifs suggest potential applications. The primary amine and tertiary alcohol functionalities could, in principle, participate in polymerization reactions. For instance, the amine group could react with carboxylic acids or their derivatives to form polyamides, while the hydroxyl group could be involved in the formation of polyesters or polyethers under appropriate conditions. The rigid cyclobutyl group incorporated into a polymer backbone could impart unique thermal and mechanical properties to the resulting material.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Reactive Groups Involved | Potential Repeating Unit |
| Polyamide | Amine and a dicarboxylic acid | -[NH-CH₂-C(C₂H₅)(OH)-(cyclobutyl)-CO-R-CO]- |
| Polyester | Alcohol and a dicarboxylic acid | -[O-C(C₂H₅)(CH₂NH₂)-(cyclobutyl)-CO-R-CO]- |
| Polyurethane | Alcohol and a diisocyanate | -[O-C(C₂H₅)(CH₂NH₂)-(cyclobutyl)-O-CO-NH-R-NH-CO]- |
Note: The structures in this table are hypothetical and represent potential reaction pathways.
Ligands for Metal Complexes (non-catalytic, structural studies)
The presence of both a nitrogen and an oxygen donor atom in this compound allows it to act as a chelating ligand for various metal ions. The formation of stable five- or six-membered chelate rings is a possibility, which can lead to the synthesis of coordination complexes with diverse geometries and properties. While detailed structural studies of metal complexes specifically with this ligand are not widely reported, the broader class of aminoalcohols is well-known for its coordinating abilities. The steric bulk provided by the cyclobutyl and pentanol (B124592) moieties could influence the coordination geometry and the nuclearity of the resulting metal complexes, making it an interesting subject for structural chemistry investigations.
Chemical Tool for Methodological Development
The distinct functional groups and stereochemical features of this compound make it a useful tool for the development and validation of new synthetic methodologies.
Substrate for Novel Reaction Methodologies
New synthetic reactions often require testing on a range of substrates to establish their scope and limitations. The presence of a primary amine, a tertiary alcohol, and a cyclobutane (B1203170) ring within one molecule provides multiple reaction sites for methodological exploration. For example, it could serve as a test substrate for new C-N or C-O bond-forming reactions, or for reactions that involve the functionalization of the cyclobutane ring.
Probing Stereochemical Control in Reactions
The carbon atom to which the aminomethyl and pentanol groups are attached on the cyclobutyl ring is a quaternary stereocenter. This feature makes this compound a potentially valuable substrate for studying stereochemical control in chemical reactions. Reactions involving the functional groups could proceed with diastereoselectivity influenced by the existing stereocenter. Furthermore, if the compound were resolved into its enantiomers, it could be used to probe enantioselective transformations.
Scaffold for Diverse Chemical Library Generation (non-biological focus)
In the field of combinatorial chemistry, the generation of chemical libraries with diverse structures is crucial for the discovery of new compounds with interesting properties. The scaffold of this compound provides a foundation upon which a wide array of chemical functionalities can be introduced.
The primary amine can be readily derivatized through reactions such as acylation, alkylation, and reductive amination. The tertiary alcohol presents opportunities for etherification or esterification, although these reactions may be sterically hindered. The cyclobutane ring itself can be a point of diversification, although its functionalization is generally more challenging. By systematically reacting this scaffold with a variety of building blocks, a library of related but structurally diverse compounds can be generated for screening in various non-biological applications, such as materials science or catalysis research.
Table 2: Potential Derivatization Reactions for Chemical Library Synthesis
| Functional Group | Reaction Type | Reagent Class | Resulting Functional Group |
| Primary Amine | Acylation | Acid chlorides, Anhydrides | Amide |
| Primary Amine | Alkylation | Alkyl halides | Secondary or Tertiary Amine |
| Primary Amine | Reductive Amination | Aldehydes, Ketones | Secondary Amine |
| Tertiary Alcohol | Etherification | Alkyl halides (under forcing conditions) | Ether |
| Tertiary Alcohol | Esterification | Acid chlorides (under forcing conditions) | Ester |
Research Findings on this compound
Following a comprehensive review of scientific literature, chemical databases, and patent archives, it has been determined that there is no publicly available information regarding the specific non-biological or non-pharmaceutical applications of the chemical compound This compound .
Extensive searches were conducted to identify its role as a building block in complex chemical synthesis for non-biological applications, specifically focusing on the following areas as requested:
Intermediates in the Synthesis of Specialty Chemicals (non-pharmaceutical):The search did not yield any documents, patents, or articles that describe the use of this compound as an intermediate in the manufacturing of non-pharmaceutical specialty chemicals, such as polymers, agrochemicals, dyes, or materials for other industrial applications.
While general information on the synthesis and properties of cyclobutane-containing compounds exists, the specific data required to populate the requested sections for this particular molecule is not present in the accessible scientific and technical literature. Therefore, it is not possible to generate the requested article content while adhering to the required standards of scientific accuracy and strict adherence to the provided outline.
Advanced Analytical Methodologies for 3 1 Aminomethyl Cyclobutyl Pentan 3 Ol in Chemical Research
Chromatographic Methods for Purity Assessment and Quantification
Chromatography is the cornerstone of separation science, providing indispensable tools for assessing the purity of synthesized compounds and quantifying their concentration in various matrices. The unique physicochemical properties of 3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol—notably its polarity and potential for chirality—dictate the selection of appropriate chromatographic strategies.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and quantifying components of a mixture. Due to its polarity and low volatility stemming from the hydroxyl and amino functional groups, this compound is not ideally suited for direct GC analysis. The high temperatures required for volatilization can lead to on-column degradation. Therefore, derivatization to cap the polar groups and increase volatility is a common prerequisite. nih.gov
HPLC, conversely, is exceptionally well-suited for analyzing polar, non-volatile compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. However, the high polarity of the target analyte may lead to poor retention on standard C18 columns. In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pairing reagents in the mobile phase can significantly improve retention and resolution. Detection is typically achieved using mass spectrometry (MS) or, if the molecule is derivatized with a chromophore, UV-Vis absorption.
| Parameter | Gas Chromatography (Post-Derivatization) | High-Performance Liquid Chromatography (HILIC) |
|---|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | BEH HILIC (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase/Carrier Gas | Helium | Gradient: Acetonitrile (B52724)/Water with 10 mM Ammonium (B1175870) Formate |
| Flow Rate | 1.5 mL/min | 0.4 mL/min |
| Temperature Program | 100°C (1 min), ramp to 280°C at 15°C/min | 40°C |
| Detector | Mass Spectrometry (MS) | Mass Spectrometry (MS) |
| Analyte Form | Silylated Derivative | Native Compound |
Chiral Chromatography for Enantiomeric Excess Determination
Given the presence of a stereocenter, the synthesis of this compound can potentially yield a racemic mixture. Distinguishing between enantiomers is critical, as they may have different pharmacological or toxicological profiles. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (e.e.).
This can be achieved directly, by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, or indirectly. The indirect method involves derivatizing the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column, such as a C18 column. nih.gov A common strategy for primary amines is derivatization with o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine, to produce fluorescent diastereomeric isoindoles. nih.gov
| Diastereomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
|---|---|---|---|
| (R)-Analyte-(L)-CDA Derivative | 12.5 | 98.5 | 2.1 |
| (S)-Analyte-(L)-CDA Derivative | 14.2 | 1.5 |
Spectroscopy for In-situ Reaction Monitoring
Understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints in real-time are crucial for process optimization and mechanistic studies. In-situ spectroscopic techniques allow for the monitoring of reactions as they occur, without the need for sampling and quenching.
Real-time IR or NMR Monitoring of Synthetic Reactions
Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of a synthesis by tracking the concentration of key functional groups. For a reaction producing this compound, one could monitor the disappearance of a reactant's characteristic absorbance (e.g., a nitrile C≡N stretch or an azide (B81097) N≡N stretch) and the simultaneous appearance of the product's N-H bending vibration.
Nuclear Magnetic Resonance (NMR) spectroscopy offers even greater structural detail for reaction monitoring. researchgate.net By inserting a flow tube or a specialized probe into the NMR spectrometer, the reaction mixture can be analyzed continuously. beilstein-journals.org 1H NMR spectra can track the appearance of signals corresponding to the product's unique protons while monitoring the decrease in reactant signals, allowing for a precise calculation of conversion over time. researchgate.netbeilstein-journals.org This technique is particularly valuable for identifying and characterizing unstable intermediates that may not be observable by offline methods. beilstein-journals.org
| Technique | Reactant Marker (Example) | Product Marker | Information Gained |
|---|---|---|---|
| FTIR | Nitrile (C≡N) stretch at ~2250 cm⁻¹ | Amine (N-H) bend at ~1600 cm⁻¹ | Functional group conversion, reaction endpoint |
| ¹H NMR | -CH₂-CN proton signal at δ ~2.5 ppm | -CH₂-NH₂ proton signal at δ ~2.8 ppm | Reactant consumption, product formation, intermediate identification, kinetics |
Derivatization for Enhanced Analysis
Derivatization is a chemical modification of an analyte to alter its physicochemical properties, making it more suitable for a specific analytical method. For this compound, derivatization can enhance volatility for GC, improve chromatographic separation, and/or increase detection sensitivity in HPLC.
Strategies for Creating Spectroscopically Active Derivatives
The primary amine and tertiary alcohol groups are both targets for derivatization.
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with both the -NH2 and -OH groups to form trimethylsilyl (B98337) (TMS) derivatives. researchgate.net This process replaces the polar, protic hydrogens with nonpolar TMS groups, dramatically increasing the compound's volatility and thermal stability for GC analysis. researchgate.net
Acylation: Reagents such as benzoyl chloride can react with the amine (and potentially the alcohol under harsher conditions) to form a benzoyl derivative. acs.org The introduced benzoyl group is a strong chromophore, enabling sensitive UV detection during HPLC analysis.
Fluorescent Tagging: For trace-level quantification, highly sensitive detection is required. Derivatizing the primary amine with fluorescent tags like dansyl chloride or o-phthaldialdehyde (OPA)/thiol creates derivatives that can be detected at very low concentrations using a fluorescence detector. nih.gov This is particularly useful in complex matrices where high selectivity is needed.
| Strategy | Reagent | Target Functional Group(s) | Primary Analytical Advantage |
|---|---|---|---|
| Silylation | BSTFA | Amine, Alcohol | Increases volatility for GC-MS |
| Acylation | Benzoyl Chloride | Amine | Adds a UV chromophore for HPLC-UV |
| Fluorescent Tagging | OPA / N-acetyl-L-cysteine | Amine | Enables high-sensitivity fluorescence detection for HPLC |
Impurity Profiling in Synthetic Batches
The comprehensive analysis of impurities in synthetic batches of this compound is a critical aspect of chemical research and development. A thorough understanding of the impurity profile ensures the purity of the final compound and provides insights into the reaction mechanisms and potential side reactions occurring during its synthesis. The control of these impurities is paramount for the reliability and reproducibility of scientific studies involving this molecule.
A plausible and efficient synthetic route to this compound commences with the commercially available ethyl 1-cyanocyclobutanecarboxylate. This strategy involves two key transformations: a Grignard reaction to construct the tertiary alcohol moiety, followed by the reduction of the nitrile group to the primary amine. The impurity profile of the final compound is intrinsically linked to the specific reagents and conditions employed in these steps.
The first major step is the reaction of ethyl 1-cyanocyclobutanecarboxylate with an excess of a Grignard reagent, such as ethylmagnesium bromide, to form the tertiary alcohol. libretexts.orgmasterorganicchemistry.com Subsequently, the nitrile group in the resulting intermediate, 3-(1-cyanocyclobutyl)pentan-3-ol, is reduced to the primary aminomethyl group. Common and effective reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). studymind.co.uklibretexts.orgchemistrysteps.com
Each of these synthetic stages can introduce specific impurities, including unreacted starting materials, intermediates, by-products from side reactions, and reagents.
Process-Related Impurities:
Unreacted Starting Materials and Intermediates: Incomplete reactions are a common source of impurities. Residual ethyl 1-cyanocyclobutanecarboxylate from the first step or the intermediate 3-(1-cyanocyclobutyl)pentan-3-ol from an incomplete reduction can be carried through to the final product.
By-products from the Grignard Reaction: The reaction of esters with Grignard reagents proceeds through a ketone intermediate. libretexts.orgchemistrysteps.com In this synthesis, 1-(1-pentanoylcyclobutyl)carbonitrile would be the intermediate. If the reaction is not driven to completion with a sufficient excess of the Grignard reagent, this ketone can remain as an impurity. chemistrysteps.com Due to the steric hindrance around the carbonyl group, side reactions such as enolization of the ester or reduction of the carbonyl group by the Grignard reagent (if it possesses a β-hydride) can also occur, though are generally minor with ethylmagnesium bromide. organic-chemistry.org
By-products from Nitrile Reduction: The reduction of nitriles, particularly with catalytic hydrogenation, can sometimes lead to the formation of secondary and tertiary amines as by-products. commonorganicchemistry.comncert.nic.in This occurs through the reaction of the initially formed primary amine with the intermediate imine. While strong reducing agents like LiAlH₄ tend to minimize this, the formation of bis(this compound)amine (a secondary amine) or tris(this compound)amine (a tertiary amine) is a theoretical possibility.
Reagent-Related Impurities:
Residual Solvents: Solvents used in the synthesis and purification steps, such as diethyl ether or tetrahydrofuran (B95107) (THF) for the Grignard reaction and subsequent work-up, may be present in trace amounts in the final product.
Inorganic Salts: The work-up procedures for both the Grignard reaction (e.g., quenching with aqueous acid) and the LiAlH₄ reduction will generate inorganic salts (e.g., magnesium salts, aluminum salts). While largely removed during purification, trace amounts may persist.
The following table provides a summary of potential impurities in synthetic batches of this compound.
| Impurity Name | Chemical Structure | Potential Source |
| Ethyl 1-cyanocyclobutanecarboxylate | C₈H₁₁NO₂ | Unreacted starting material |
| 3-(1-Cyanocyclobutyl)pentan-3-ol | C₁₀H₁₇NO | Incomplete nitrile reduction |
| 1-(1-Pentanoylcyclobutyl)carbonitrile | C₁₀H₁₅NO | Incomplete Grignard reaction |
| Bis(this compound)amine | C₂₀H₄₁N₂O₂ | Side reaction during nitrile reduction |
Advanced Analytical Methodologies for Impurity Detection:
A multi-faceted analytical approach is required to effectively separate, identify, and quantify the potential impurities in this compound, given the polar nature of the target compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds. ijprajournal.combiomedres.us For a polar and basic compound like this compound and its related impurities, reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point. nih.gov The addition of an acidic modifier, such as formic acid or trifluoroacetic acid, can improve peak shape for the amine-containing compounds. chemistrysteps.com For more challenging separations, especially for highly polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed. nih.gov Detection can be achieved using a UV detector if the impurities possess a chromophore, or more universally with a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS). nih.gov LC-MS is particularly powerful for identifying unknown impurities by providing molecular weight information. ijprajournal.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the amino alcohol and its potential impurities, direct GC analysis is challenging. sigmaaldrich.com Derivatization is typically required to increase volatility and improve chromatographic performance. researchgate.netiu.edu Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), can be used to convert the polar -OH and -NH₂ groups into their corresponding silyl (B83357) ethers and silyl amines. sigmaaldrich.com Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) is another common derivatization strategy. iu.edu The resulting derivatives can then be readily analyzed by GC-MS, which provides excellent separation and structural information from the mass spectra. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of isolated impurities. By comparing the spectra of the bulk material to that of the pure compound, the presence of impurities can be detected. Advanced NMR techniques can be used to determine the precise structure of unknown impurities if they are present at sufficient concentrations.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used as a complementary technique to identify the presence of specific functional groups in the impurities that differ from the parent compound, such as a nitrile (C≡N) or a ketone (C=O) stretch, which would indicate the presence of intermediates.
By employing a combination of these advanced analytical methodologies, a comprehensive impurity profile of synthetic batches of this compound can be established, ensuring the quality and integrity of the compound for its intended research applications.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways to the Core Structure
While classical methods can be envisioned for the construction of 3-(1-(aminomethyl)cyclobutyl)pentan-3-ol, future research should prioritize the development of more efficient, convergent, and innovative synthetic strategies. The assembly of the 1,1-disubstituted cyclobutane (B1203170) core, in particular, remains a significant challenge in organic synthesis. rsc.orgrsc.org
Key areas for exploration include:
Strain-Release Driven Methodologies : Investigating the reactions of highly strained precursors like bicyclo[1.1.0]butanes (BCBs) could provide novel entry points to the 1,1-disubstituted cyclobutane motif. organic-chemistry.orgresearchgate.net The controlled ring-opening of BCBs with appropriate nucleophiles and electrophiles could enable a rapid and diastereoselective assembly of the core structure.
Photochemical [2+2] Cycloadditions : This remains a cornerstone of cyclobutane synthesis. researchgate.net Future work could focus on developing intramolecular [2+2] cycloadditions of strategically designed precursors or exploring visible-light-mediated multicomponent reactions that form the cyclobutane ring in a single, efficient step. dntb.gov.ua
C-H Activation/Functionalization : Directing C-H activation on simpler cyclobutane precursors offers a powerful and atom-economical approach. Research into transition-metal-catalyzed C(sp³)-H functionalization could allow for the late-stage introduction of the aminomethyl or the pentan-3-ol side chains onto a pre-formed cyclobutane ring.
A comparative table of potential synthetic approaches is presented below, highlighting areas for future optimization.
| Synthetic Strategy | Potential Precursors | Key Transformation | Anticipated Advantages | Research Focus |
| Strain-Release Synthesis | Bicyclo[1.1.0]butane derivatives | Transition-metal catalyzed ring-opening | High diastereoselectivity, access to complex substitution patterns | Catalyst development, control of regioselectivity |
| Photocycloaddition | Substituted alkenes and allenoates | [2+2] Cycloaddition | Direct formation of the four-membered ring | Development of asymmetric variants, use of visible-light photocatalysis organic-chemistry.org |
| Grignard Addition | 1-(Aminomethyl)cyclobutane-1-carbonitrile | Addition to diethyl ketone | Convergent, utilizes known transformations | Optimization of nitrile synthesis, enantioselective addition methods |
| C-H Functionalization | 1-Methylcyclobutane-1-methanamine | Directed C-H activation/alkylation | High atom economy, late-stage functionalization | Catalyst design for site-selectivity, functional group tolerance |
Development of Highly Enantioselective Syntheses for All Stereoisomers
The central carbon atom of the pentan-3-ol group is a stereocenter, meaning the molecule can exist as two enantiomers. The synthesis of enantiomerically pure tertiary alcohols, especially those adjacent to a quaternary carbon, is a formidable challenge in asymmetric synthesis due to steric hindrance. chinesechemsoc.orgresearchgate.net
Future research should focus on:
Catalytic Asymmetric Addition : The most direct route involves the asymmetric addition of an organometallic reagent (e.g., ethylmagnesium bromide or ethyllithium) to a prochiral ketone precursor, 1-(1-acetylcyclobutyl)methanamine. This requires the development of novel chiral ligands or catalysts that can effectively control the stereochemical outcome despite the significant steric bulk. nih.gov
Kinetic Resolution : An alternative approach involves the kinetic resolution of a racemic mixture of this compound. This could be achieved using chiral catalysts or enzymes that selectively react with one enantiomer, allowing the other to be isolated in high enantiomeric purity.
Chiral Pool Synthesis : Starting from enantiopure cyclobutane precursors derived from natural products or asymmetric catalysis could establish the stereochemistry early in the synthetic sequence.
Advanced Computational Studies on Reaction Mechanisms and Properties
Computational chemistry offers a powerful lens through which to understand the unique properties and reactivity of this molecule. The high ring strain of the cyclobutane moiety (approximately 26 kcal/mol) significantly influences its geometry and chemical behavior. nih.govmdpi.com
Future computational work could include:
Conformational Analysis : A detailed study of the molecule's conformational landscape, including the puckered conformation of the cyclobutane ring and rotational barriers of the side chains. nih.gov This can provide insight into how the molecule's shape influences its properties.
Reaction Pathway Modeling : Using methods like Density Functional Theory (DFT), researchers can model the transition states and energy profiles of potential reactions, such as ring-opening or intramolecular cyclizations. This can guide the design of experiments and help explain observed reactivity. arxiv.org
Spectroscopic Prediction : Calculating NMR, IR, and other spectroscopic properties can aid in the characterization of the molecule and its reaction products.
| Computational Method | Research Question | Predicted Outcome/Insight |
| Density Functional Theory (DFT) | What is the transition state energy for a hypothetical ring-opening reaction? | Accurate prediction of activation barriers, guiding experimental temperature and catalyst choice. arxiv.org |
| Ab initio Molecular Dynamics (AIMD) | How does the molecule behave in solution at different temperatures? | Insight into dynamic conformational changes and solvent interactions. |
| Quantum Theory of Atoms in Molecules (QTAIM) | What is the nature of the bonding in the strained cyclobutane ring? | Detailed electronic structure analysis, quantification of bond strain. |
Investigation of Unique Reactivity of the Cyclobutyl/Tertiary Alcohol/Amine Combination
The juxtaposition of the strained ring, sterically hindered alcohol, and nucleophilic amine creates potential for unique and previously unexplored chemical reactivity. The inherent ring strain of cyclobutane makes it susceptible to reactions that relieve this strain. nih.gov
Promising research avenues include:
Intramolecular Reactions : Exploring conditions that could induce intramolecular reactions, such as the amine displacing the tertiary alcohol (or a derivative) to form a spirocyclic azetidinium ion.
Strain-Release Polymerization : Investigating whether the molecule could serve as a monomer in ring-opening polymerization, potentially leading to novel polyamide or polyether materials with unique backbone structures.
Fragmentations : Studying fragmentation reactions initiated by oxidation of the amine or alcohol, which could be driven by the release of ring strain.
Potential as a Chemical Probe in Fundamental Chemical Processes (non-biological)
The distinct and rigid three-dimensional structure of cyclobutane-containing molecules makes them valuable scaffolds in various chemical contexts. researchgate.netru.nlnih.gov As a non-biological chemical probe, this compound could be used to study fundamental processes.
Potential applications include:
Mechanistic Studies : The rigid cyclobutane core can be used to hold reactive groups in specific spatial orientations, allowing for the study of proximity effects and through-space interactions in reaction mechanisms.
Surface Chemistry : The amine functional group could be used to anchor the molecule to surfaces (e.g., metal oxides or nanoparticles). The rigid, protruding structure could then be used to probe surface interactions or act as a spacer in materials science applications.
Catalysis Research : The molecule could serve as a ligand for metal catalysts. The unique steric profile and conformational rigidity imparted by the cyclobutane scaffold could lead to catalysts with novel selectivity in organic transformations.
Green Chemistry Approaches for its Synthesis (e.g., photocatalysis)
Future synthetic efforts should align with the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. researchgate.net
Key green chemistry approaches to investigate are:
Photocatalysis : As mentioned, visible-light photocatalysis can enable [2+2] cycloadditions under mild conditions, avoiding the need for high-energy UV light. researchgate.netrsc.org This approach could be central to a green synthesis of the cyclobutane core.
Flow Chemistry : Performing multi-step syntheses in continuous flow reactors can improve safety, efficiency, and scalability while reducing solvent usage and waste generation.
Biocatalysis : Employing enzymes for key steps, such as the enantioselective reduction of a ketone precursor to form the chiral alcohol, could offer a highly selective and environmentally benign synthetic route.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for confirming the structure of 3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the stereochemistry and connectivity of the cyclobutyl and pentanol moieties. For example, coupling constants in ¹H NMR can resolve spatial arrangements of substituents on the cyclobutane ring. X-ray crystallography is recommended for unambiguous confirmation of the three-dimensional structure, particularly for assessing ring strain and intramolecular hydrogen bonding involving the aminomethyl group .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Refer to safety protocols for structurally similar alcohols (e.g., 3-methyl-3-pentanol ). Use fume hoods to minimize inhalation risks, and wear nitrile gloves to prevent dermal exposure. Store the compound in inert atmospheres (argon or nitrogen) to mitigate oxidation of the aminomethyl group. Emergency procedures should align with GHS guidelines, including immediate neutralization of spills with non-reactive absorbents .
Q. What synthetic routes are reported for this compound?
- Methodological Answer : A plausible route involves reductive amination of a cyclobutyl ketone intermediate. For example, reacting 3-(1-formylcyclobutyl)pentan-3-ol with ammonia under hydrogenation conditions (e.g., palladium on carbon) could yield the target compound. Optimize reaction parameters (temperature: 60–80°C, pressure: 3–5 bar H₂) to balance selectivity and yield, avoiding over-reduction of the cyclobutane ring .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of the cyclobutane ring in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ring strain and predict sites of electrophilic/nucleophilic attack. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive regions. Compare computational results with experimental data (e.g., kinetic studies of ring-opening reactions) to validate models .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Conduct controlled solubility studies in polar (water, ethanol) and non-polar solvents (hexane) under standardized conditions (25°C, 1 atm). Use High-Performance Liquid Chromatography (HPLC) to quantify solubility limits. Discrepancies may arise from impurities or hydration states; purify the compound via recrystallization (e.g., using ethyl acetate/hexane mixtures) before testing .
Q. How can the stereochemical outcome of reactions involving this compound be controlled?
- Methodological Answer : Employ chiral catalysts (e.g., Ru-BINAP complexes) during hydrogenation steps to induce enantioselectivity. Monitor diastereomer ratios using chiral HPLC columns or circular dichroism (CD) spectroscopy. For cyclobutane ring modifications (e.g., cross-coupling), steric effects of the aminomethyl group can be leveraged to direct regioselectivity .
Q. What analytical methods are optimal for detecting degradation products of this compound under oxidative conditions?
- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) to identify oxidation byproducts (e.g., cyclobutane ring-opened aldehydes or carboxylic acids). Accelerated stability studies (40°C/75% RH) combined with mass fragmentation patterns can elucidate degradation pathways. Compare results with control samples stabilized with antioxidants (e.g., BHT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
